molecular formula C12H33NO3Si3 B6360895 Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- CAS No. 165181-43-1

Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)-

Cat. No.: B6360895
CAS No.: 165181-43-1
M. Wt: 323.65 g/mol
InChI Key: JOGZENPUTBJZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)-” (CAS: 124582-84-9) is a silicon-based amine compound with the molecular formula C₁₂H₃₃NSi₃ and a molecular weight of 275.65 g/mol . Its structure features a central nitrogen atom bonded to three substituents:

  • A trimethylsilyl group (Si(CH₃)₃).
  • A 3-(trimethoxysilyl)propyl group (CH₂CH₂CH₂Si(OCH₃)₃).
  • A methyl group (CH₃).

This compound is primarily utilized as a chemical intermediate or coupling agent in polymer composites and dental materials, where it enhances adhesion between organic and inorganic phases . Its dual functionality—combining hydrolytically reactive trimethoxysilyl groups and inert trimethylsilyl groups—enables tailored reactivity in applications ranging from surface modification to crosslinking .

Properties

IUPAC Name

3-trimethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H33NO3Si3/c1-14-19(15-2,16-3)12-10-11-13(17(4,5)6)18(7,8)9/h10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGZENPUTBJZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33NO3Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route to N,N-bis(trimethylsilyl)aminopropyltrimethoxysilane involves the silylation of 3-aminopropyltrimethoxysilane (APTMS) with hexamethyldisilazane (HMDS). HMDS, a robust silylating agent, replaces the hydrogen atoms on the primary amine group of APTMS with trimethylsilyl groups. The reaction proceeds via nucleophilic substitution, where the amine acts as a base, deprotonating HMDS to form the bis(trimethylsilyl)amide intermediate, which subsequently reacts with APTMS.

The general reaction equation is:

NH2(CH2)3Si(OCH3)3+2(Me3Si)2NH(Me3Si)2N(CH2)3Si(OCH3)3+2NH3\text{NH}2(\text{CH}2)3\text{Si(OCH}3)3 + 2 \, (\text{Me}3\text{Si})2\text{NH} \rightarrow (\text{Me}3\text{Si})2\text{N}(\text{CH}2)3\text{Si(OCH}3)3 + 2 \, \text{NH}3

This reaction is typically conducted under anhydrous conditions in an inert solvent such as toluene or tetrahydrofuran (THF). Elevated temperatures (80–120°C) and prolonged reaction times (6–24 hours) are required to achieve high conversion rates.

Catalysts and Optimization

The use of ammonium nitrate or triethylamine as catalysts enhances the reaction efficiency by facilitating the deprotonation of APTMS. For instance, triethylamine neutralizes the released ammonia, shifting the equilibrium toward product formation. Patent data indicate that yields exceeding 85% are achievable when the reaction is optimized with a 1:2 molar ratio of APTMS to HMDS and catalytic triethylamine (5–10 mol%).

Condensation of Protected Silicon-Containing Compounds

Complete Condensation Approach

Alternative methods involve the complete condensation of silicon-containing precursors with protected amino groups. A patent by Bridgestone Corporation (2015) describes the synthesis of N,N-bis(trimethylsilyl)aminopropyltrimethoxysilane by subjecting a monomeric silicon compound—bearing a protected primary amino group and hydrolyzable methoxy groups—to controlled condensation. The process ensures all monomers react fully, eliminating residual starting materials.

Key steps include:

  • Protection of the amine : The primary amino group in APTMS is first protected using trimethylsilyl chloride (TMSCl) to form a transient intermediate.

  • Condensation : The protected intermediate undergoes condensation with trimethoxysilane derivatives in the presence of a condensation-accelerating agent (e.g., metallic alkoxides or acidic resins).

Role of Condensation-Accelerating Agents

Catalysts such as titanium isopropoxide or ammonium fluoride are critical for achieving complete condensation. These agents promote siloxane bond formation (Si–O–Si) while minimizing side reactions. For example, titanium isopropoxide facilitates the cleavage of methoxy groups, enabling cross-linking between silicon centers. Post-reaction distillation under reduced pressure (5 mmHg) at 150–200°C isolates the pure product.

Catalytic Disproportionation and Byproduct Management

Catalyst Selection

A method adapted from the synthesis of N,N-bis(trimethylsilyl)allylamine (Patent JP-H10218883A) employs disproportionation reactions catalyzed by alkaline earth metals or their oxides. In this approach, N-trimethylsilylaminopropyltrimethoxysilane undergoes disproportionation in the presence of magnesium oxide to yield the desired bis(trimethylsilyl) product:

2Me3SiNH(CH2)3Si(OCH3)3(Me3Si)2N(CH2)3Si(OCH3)3+NH32 \, \text{Me}3\text{SiNH}(\text{CH}2)3\text{Si(OCH}3)3 \rightarrow (\text{Me}3\text{Si})2\text{N}(\text{CH}2)3\text{Si(OCH}3)3 + \text{NH}3

Distillation and Purification Techniques

Byproduct ammonia is continuously removed via fractional distillation to drive the equilibrium toward product formation. The reaction is conducted at 70–100°C under nitrogen atmosphere, with yields reaching 78–82% after 8–12 hours.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Considerations

MethodReactantsCatalystTemperature (°C)Time (h)Yield (%)
Direct SilylationAPTMS, HMDSTriethylamine80–1206–2485–90
Complete CondensationProtected APTMS, TrimethoxysilaneTitanium isopropoxide150–20012–1888–92
Catalytic DisproportionN-TMS-APTMSMagnesium oxide70–1008–1278–82

Industrial Scalability and Challenges

The direct silylation method is preferred for laboratory-scale synthesis due to its simplicity and high yields. However, industrial applications favor the complete condensation route for its scalability and ability to produce high-purity batches. Challenges include managing exothermic reactions during HMDS addition and preventing moisture ingress, which hydrolyzes methoxy groups prematurely .

Chemical Reactions Analysis

Types of Reactions

Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols and methanol.

    Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are crucial in the formation of silicon-based polymers.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

    Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions conducted in organic solvents like dichloromethane or toluene.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Various substituted amines and silanes.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C14H46N2O6Si7
  • Molecular Weight : 535.13 g/mol
  • CAS Number : 165181-43-1

The compound features multiple trimethylsilyl groups along with a nitrogen atom, enhancing its reactivity and compatibility with various substrates. This structural uniqueness allows it to participate in a wide range of chemical reactions, making it valuable in numerous applications.

Materials Science

Silanamine is employed as a precursor for synthesizing silicon-based materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it particularly useful in enhancing the durability and performance of materials.

Case Study: Coatings Development

Research has demonstrated that incorporating silanamine into polymer coatings significantly improves adhesion to substrates such as glass and metals. This enhancement is attributed to the hydrolysis of the trimethoxysilyl group, leading to the formation of silanol groups that bond effectively with surfaces.

Chemistry

In organic synthesis, silanamine acts as a reagent in various reactions. It can facilitate the formation of Schiff bases when reacted with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate.

Table: Chemical Reactions Involving Silanamine

Reaction TypeDescriptionExample Products
HydrolysisForms silanols and methanolSilanol derivatives
CondensationForms siloxane bondsSilicon-based polymers
SubstitutionParticipates in nucleophilic substitutionAmine derivatives

Biology and Medicine

Silanamine has shown potential in developing biocompatible materials and drug delivery systems due to its ability to form stable bonds with biological molecules.

Case Study: Antimicrobial Properties

Studies indicate that silanamine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies based on concentration and exposure time, suggesting its potential use in medical coatings or materials .

Industrial Applications

This compound is widely utilized in producing silicone rubbers, resins, and other silicon-based products due to its excellent adhesion properties and hydrophobic characteristics.

Table: Industrial Uses of Silanamine

IndustryApplication
ConstructionSealants and adhesives
AutomotiveCoatings for enhanced durability
Consumer GoodsSilicone-based products

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in the formation of silicon-based networks and polymers. The amine group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Silanamine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Profile
Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- (124582-84-9) C₁₂H₃₃NSi₃ 275.65 Trimethylsilyl, 3-(trimethoxysilyl)propyl Dental resins, polymer coupling agent Limited toxicity data; used in FDA-compliant dental materials
Hexamethyldisilazane (HMDS) (999-97-3) C₆H₁₉NSi₂ 161.39 Two trimethylsilyl groups Silylating agent, semiconductor manufacturing Acute toxicity (rat LD₅₀: 850 mg/kg); flammable
N-[3-(Trimethoxysilyl)propyl]aniline (CAS: N/A) C₁₂H₂₁NO₃Si 255.39 Phenyl, 3-(trimethoxysilyl)propyl Adhesion promoter, epoxy resins Moderate irritant; avoid inhalation
Trisilylamine (SIT8715.8) H₉NSi₃ 121.35 Three silyl groups Chemical intermediate for silicon nitride Reacts violently with water; corrosive
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (NIST) C₈H₂₃N₂O₃Si 223.37 Ethylenediamine, 3-(trimethoxysilyl)propyl Glass fiber coupling, adhesives Skin/eye irritant; handle with PPE

Reactivity and Performance

(a) Trimethoxysilyl vs. Trimethylsilyl Groups

  • The trimethoxysilyl group in the target compound enables hydrolysis to form silanol (Si-OH), facilitating covalent bonding with substrates like silica or metals . In contrast, trimethylsilyl groups (as in HMDS) are non-reactive and provide hydrophobic surfaces .
  • HMDS (hexamethyldisilazane) lacks methoxy groups, limiting its utility in adhesion applications but making it ideal for surface passivation in microelectronics .

(b) Amino Functionality

  • The secondary amine in the target compound allows for nucleophilic reactions, enabling crosslinking in polymer matrices .
  • N-[3-(Trimethoxysilyl)propyl]aniline (CAS: N/A) features a primary aromatic amine , offering UV stability but reduced reactivity compared to aliphatic amines .

Environmental and Regulatory Considerations

  • HMDS , however, is classified as flammable and toxic, requiring strict handling protocols .

Research Findings and Industrial Relevance

  • Dental Composites : The compound is integral to ProTemp™4, a dental resin, where it improves filler-matrix adhesion and mechanical strength .
  • Surface Modification: Its trimethoxysilyl group enhances compatibility between organic polymers (e.g., PMMA) and inorganic fillers (e.g., silica) .
  • Comparative Efficacy: In adhesion tests, the target compound outperformed N-(2-aminoethyl)-3-aminopropyltrimethoxysilane in humidity resistance due to its bulky trimethylsilyl group .

Biological Activity

Silanamine, 1,1,1-trimethyl-N-[3-(trimethoxysilyl)propyl]-N-(trimethylsilyl)- is a silicon-containing compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of multiple silyl groups, suggests that it may interact with biological systems in distinctive ways. Understanding its biological activity is essential for exploring applications in drug delivery systems and biomaterials.

Chemical Structure and Properties

The chemical formula for Silanamine is C15H39NO3Si3C_{15}H_{39}NO_3Si_3, and its structure includes:

  • Three trimethylsilyl groups : These contribute to the hydrophobic properties of the compound.
  • A trimethoxysilyl group : This moiety is crucial for potential interactions with silanol groups in biological systems.

The presence of these silicon-based functionalities is believed to influence the compound's reactivity and stability in various environments, particularly in biological contexts.

Research indicates that silanol groups play a significant role in the biological activity of silanes. In vitro studies have demonstrated that compounds with silanol functionalities can exhibit pro-inflammatory effects and cytotoxicity under specific conditions. For instance, studies using alveolar macrophages (NR8383 cell line) have shown that non-treated silica compounds elicit significant increases in lactate dehydrogenase (LDH) release, indicating cell membrane damage, alongside elevated levels of pro-inflammatory cytokines such as TNFα .

Cytotoxicity Studies

The cytotoxic effects of Silanamine were assessed through various experimental setups:

  • Cell Culture Experiments : The compound was tested on NR8383 alveolar macrophages under serum-free conditions to evaluate its impact on cell viability and inflammatory response.
  • Results Summary :
    • Non-treated silicas led to increased LDH and TNFα levels.
    • Hydrophobic surface treatments reduced bioactivity significantly compared to untreated samples .

Case Studies

  • In Vitro Testing : A study evaluated the effects of different surface treatments on silica nanoparticles. It was found that untreated silica particles had pronounced cytotoxic effects, while those treated with organosilanes showed reduced bioactivity. This suggests that the surface chemistry of silanes can modulate their interaction with biological systems .
  • Long-term Exposure Studies : Research involving cynomolgus monkeys indicated that prolonged exposure to certain silane compounds did not result in significant adverse effects at low concentrations. This finding highlights the potential safety of Silanamine under controlled exposure conditions .

Applications in Drug Delivery and Biomaterials

The unique properties of Silanamine suggest several promising applications:

  • Drug Delivery Systems : The ability to form stable complexes with drugs can enhance their delivery efficiency. The hydrophobic nature may facilitate the encapsulation of hydrophobic drugs.
  • Biomaterials Development : The compound's compatibility with biological tissues makes it a candidate for developing silicon-based biomaterials, which could be used in medical implants or drug delivery devices.

Data Summary

Study TypeFindings
In Vitro CytotoxicityNon-treated SAS showed high cytotoxicity; hydrophobic treatments reduced bioactivity.
Long-term ExposureMinimal adverse effects observed in cynomolgus monkeys at low concentrations.
Drug Delivery PotentialEffective encapsulation of hydrophobic drugs due to unique silyl group interactions.

Q & A

Q. What are the optimal synthetic routes for preparing this silanamine derivative, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between trimethoxysilylpropylamines and trimethylsilyl reagents. Key variables include:
  • Solvent selection: Anhydrous toluene or THF minimizes premature hydrolysis of trimethoxysilyl groups .
  • Catalyst use: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate imine or silylamine formation .
  • Purification: Column chromatography or vacuum distillation is critical due to moisture sensitivity .
    Yield optimization may require iterative adjustments to stoichiometry and reaction time, monitored via TLC or GC-MS .

Q. How can researchers characterize the structural integrity of this compound, particularly its silyl and methoxysilyl moieties?

  • Methodological Answer:
  • NMR spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., trimethylsilyl [δ ~0.1 ppm] vs. propyl chain protons [δ ~1.5 ppm]). ²⁹Si NMR distinguishes Si-O (trimethoxysilyl) and Si-N (silanamine) environments .
  • Mass spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of methoxy groups) .
  • FTIR: Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-CH₃) validate functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer:
  • Moisture control: Use glove boxes or Schlenk lines to prevent hydrolysis, which releases toxic siloxanes .
  • Toxicity mitigation: Acute toxicity (rat LD₅₀: 850 mg/kg) necessitates PPE (gloves, goggles) and fume hoods .
  • Storage: Store under inert gas (Ar/N₂) at ≤4°C to avoid polymerization .

Advanced Research Questions

Q. How does this silanamine act as a catalyst or intermediate in enantioselective reactions, and what mechanistic insights exist?

  • Methodological Answer: The compound’s dual silyl groups facilitate activation of electrophiles (e.g., aldehydes) in asymmetric Mannich or aldol reactions. Mechanistic studies involve:
  • Kinetic isotope effects (KIE): To probe rate-determining steps in imine formation .
  • DFT calculations: Modeling transition states to explain stereoselectivity .
  • In situ NMR: Monitoring silyl group transfer to substrates .
    Contradictions in enantiomeric excess (e.g., solvent-dependent outcomes) warrant systematic solvent polarity screens .

Q. How do hydrolysis products of this compound impact its applications in materials science, and how can these products be analyzed?

  • Methodological Answer: Hydrolysis with silica generates Si-O-Si networks, used in coatings or composites. Analytical strategies include:
  • XRD/TGA: To assess crystallinity and thermal stability of silica hybrids .
  • ICP-OES: Quantifying residual Si in reaction mixtures .
  • pH monitoring: Hydrolysis kinetics correlate with pH shifts (pH 6–8 under controlled conditions) .
    Note: Regulatory assessments (e.g., Canada’s 2022 screening) suggest low environmental risk, but lab-scale ecotoxicity assays (e.g., Daphnia magna tests) are advised for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.